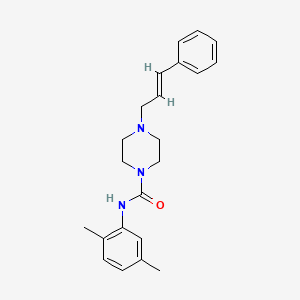![molecular formula C14H19ClN2O2 B5490981 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide](/img/structure/B5490981.png)
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
作用机制
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizures and other neurological symptoms.
Biochemical and Physiological Effects:
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This has been demonstrated through electrophysiological studies in animal models. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide for lab experiments is its selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to have good pharmacokinetic properties, making it a useful tool for in vivo studies. However, one limitation of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide is its potential for off-target effects, which may complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetic properties of the compound. Additionally, further studies are needed to fully understand the potential therapeutic applications of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide in various neurological disorders. Finally, there is a need for further investigation into the potential off-target effects of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide and the mechanisms underlying these effects.
合成方法
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium diisopropylamide, triethylamine, and palladium on carbon. The final product is obtained in high yield and purity through column chromatography and recrystallization.
科学研究应用
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
属性
IUPAC Name |
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-17(13(18)14(16)7-8-14)9-4-10-19-12-6-3-2-5-11(12)15/h2-3,5-6H,4,7-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRWFUXEYMSKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1Cl)C(=O)C2(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[3-(2-allylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5490901.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5490909.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5490917.png)

![ethyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B5490929.png)
![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5490934.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490942.png)
![3,3-dimethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5490960.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5490963.png)
![N~2~-acetyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-alaninamide](/img/structure/B5490990.png)
![3-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5490998.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5491006.png)
![N-[4-(1-naphthylmethoxy)phenyl]acetamide](/img/structure/B5491009.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5491022.png)